molecular formula C23H16Cl3N5OS B11977755 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11977755
M. Wt: 516.8 g/mol
InChI Key: GZGPXFIZUVJTQU-UVHMKAGCSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a sulfanyl-acetohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazole ring. The final step involves the condensation of the triazole derivative with 2,4-dichlorobenzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The chlorophenyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C23H16Cl3N5OS

Molecular Weight

516.8 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16Cl3N5OS/c24-17-9-6-15(7-10-17)22-29-30-23(31(22)19-4-2-1-3-5-19)33-14-21(32)28-27-13-16-8-11-18(25)12-20(16)26/h1-13H,14H2,(H,28,32)/b27-13+

InChI Key

GZGPXFIZUVJTQU-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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